iCRT 14

Overview

Description

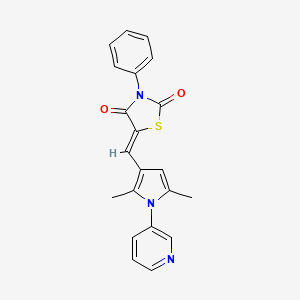

iCRT 14 is a potent and selective small-molecule inhibitor of β-catenin-responsive transcription (CRT), targeting the Wnt/β-catenin signaling pathway. With an IC50 of 40.3 nM in Wnt pathway activity assays, it disrupts the interaction between β-catenin and TCF4, thereby blocking the transcriptional activation of Wnt target genes . Structurally, it belongs to the thiazolidinedione class (molecular formula: C21H17N3O2S) and exhibits poor solubility in water or ethanol but dissolves readily in DMSO (≥18.75 mg/mL with warming and sonication) .

This compound has demonstrated efficacy in diverse biological contexts:

- Osteogenesis: It reverses DOME-induced osteoblast differentiation by suppressing Wnt/β-catenin signaling, reducing alkaline phosphatase activity, mineralization, and osteogenic marker genes (e.g., Alpl, Col1α1) .

- Oncology: In colorectal cancer (HCT116, HT29) and triple-negative breast cancer (TNBC) models, this compound induces G0/G1 cell cycle arrest, downregulates Cyclin D1, and inhibits tumor growth in xenografts .

- Virology: It modulates HMGB1 translocation in BoHV-1-infected cells, linking β-catenin signaling to mitochondrial and nuclear protein dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iCRT 14 involves several steps, starting with the preparation of the core structure, which is a thiazolidinedione derivative. The key steps include:

Formation of the thiazolidinedione core: This is typically achieved through the reaction of a thiazolidine-2,4-dione with an appropriate aldehyde under basic conditions.

Introduction of the pyridine ring: This step involves the reaction of the thiazolidinedione core with a pyridine derivative, often using a palladium-catalyzed coupling reaction.

Final modifications: Additional functional groups are introduced to enhance the compound’s activity and solubility

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Reaction temperature and time: These parameters are carefully controlled to ensure complete conversion of reactants.

Purification methods: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product

Chemical Reactions Analysis

Types of Reactions

iCRT 14 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Research

Inhibition of Tumor Growth:

iCRT 14 has been shown to inhibit the proliferation and migration of cancer cells by blocking β-catenin-responsive transcription. This inhibition is particularly relevant in cancers such as cervical cancer and triple-negative breast cancer (TNBC). For example, in cervical cancer cell lines (HeLa, SiHa, and CaSki), this compound demonstrated varying degrees of efficacy in inhibiting cell viability and Wnt/β-catenin activity, with significant effects observed in SiHa and CaSki cells but not in HeLa cells due to the interaction with long non-coding RNA HOTAIR .

Combination Therapies:

Recent studies have explored the synergistic effects of combining this compound with other therapeutic agents. For instance, the combination of trastuzumab (a monoclonal antibody) with this compound has shown enhanced anti-tumor effects in epithelial ovarian cancer by promoting apoptosis and inhibiting cell cycle progression .

Cardiovascular Applications

Endothelial Function Recovery:

this compound has been evaluated for its potential to restore normal endothelial function compromised by inflammatory cytokines like TNF-α. In cultured endothelial cells, treatment with this compound led to a decrease in nuclear NFκB levels and inflammatory cytokine production, thereby improving endothelial barrier function. However, it also exhibited pro-coagulatory effects, raising concerns about its application in therapies for atherosclerosis and vein graft failure .

Viral Infections

Impact on Viral Pathogenesis:

Interestingly, this compound has been implicated in enhancing the infection of certain viruses, such as Bovine Herpesvirus-1 (BoHV-1), by promoting viral protein expression and DNA damage responses in lung adenocarcinoma cells (A549). This suggests that while this compound inhibits Wnt/β-catenin signaling, it may inadvertently facilitate viral pathogenesis through its effects on host cell signaling pathways .

Mechanistic Insights

Resistance Mechanisms:

The effectiveness of this compound can be influenced by various cellular factors. For instance, the presence of HOTAIR in cervical cancer cells was found to maintain the activation of the Wnt/β-catenin pathway despite treatment with this compound, highlighting a potential mechanism of resistance that could limit the drug's efficacy . Understanding these interactions is crucial for developing more effective therapeutic strategies.

Data Summary Table

Mechanism of Action

iCRT 14 exerts its effects by inhibiting β-catenin-responsive transcription. It interferes with the interaction between β-catenin and TCF4, a transcription factor that regulates the expression of Wnt target genes. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Similar Compounds

iCRT 14 is part of a family of CRT inhibitors identified through high-throughput screening, including iCRT3 and iCRT5 . Below is a comparative analysis:

Table 1: Comparative Profile of iCRT Compounds

Mechanistic and Functional Differences

Potency and Efficacy :

- This compound’s IC50 of 40.3 nM is well-characterized across multiple assays , whereas iCRT3 and iCRT5 lack published quantitative data. In TNBC cells, iCRT3 outperforms this compound in proliferation inhibition, suggesting structural determinants influence cellular uptake or target engagement .

Structural Class :

- This compound is a thiazolidinedione derivative , but the structures of iCRT3 and iCRT5 remain undisclosed, limiting direct molecular comparisons.

Biological Applications: this compound has been extensively validated in in vivo models (e.g., HCT116 xenografts) and complex pathways (e.g., osteoblast-adipocyte balance) , whereas iCRT3 and iCRT5 are primarily characterized in early-stage in vitro screens .

Downstream Effects :

- All three compounds inhibit TCF-DNA binding, but this compound uniquely demonstrates dual modulation of molecular (e.g., Cyclin D1 suppression) and morphological outcomes (e.g., reduced tumor invasiveness) .

Biological Activity

iCRT 14 is a specific inhibitor of β-catenin-responsive transcription, primarily acting within the Wnt signaling pathway. Its chemical structure is defined as 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione. With a reported IC50 value of 40.3 nM, this compound effectively inhibits β-catenin's interaction with TCF4, a key transcription factor in this pathway .

This compound functions by disrupting the β-catenin/TCF4 complex, which is crucial for the transcription of target genes involved in cell proliferation and survival. This inhibition leads to significant biological effects:

- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in various cancer cell lines, including HCT-116 and HT29 .

- Transgene Expression Enhancement : In PC-3 cells, this compound enhances transgene expression by 16 to 35-fold when using nonviral transfection methods .

Inhibition of Inflammatory Responses

Recent studies have demonstrated that this compound can reverse endothelial dysfunction induced by pro-inflammatory cytokines such as TNF-α. Specifically, it reduces the expression of NFκB target genes and restores endothelial barrier function by increasing ZO-1 levels and decreasing VCAM-1 . This suggests potential therapeutic applications in inflammatory diseases.

Study on Endothelial Cells

In a study examining the effects of this compound on endothelial cells under TNF-α stimulation:

- Results : Treatment with this compound reduced nuclear NFκB protein levels and suppressed monocyte adhesion, indicating a restoration of normal endothelial function .

Cancer Cell Lines

A comparative analysis involving cervical cancer cell lines (HeLa, SiHa, CaSki) assessed the effectiveness of this compound alongside other inhibitors:

| Compound | Cell Line | IC50 (nM) | Effect on Wnt/β-Catenin Pathway |

|---|---|---|---|

| This compound | HeLa | Not effective | Active pathway despite treatment |

| This compound | SiHa | Similar to C59 | Significant inhibition observed |

| This compound | CaSki | Similar to C59 | Significant inhibition observed |

In HeLa cells, this compound was ineffective due to HOTAIR overexpression, which maintained Wnt/β-catenin pathway activity despite treatment .

Viral Interactions

Another study indicated that this compound could enhance viral protein expression in A549 lung adenocarcinoma cells infected with BoHV-1. This effect was linked to increased DNA damage markers, suggesting that while inhibiting β-catenin may have therapeutic benefits, it could also facilitate viral pathogenesis under certain conditions .

Q & A

Q. Basic: What is the molecular mechanism of iCRT 14 in modulating Wnt/β-catenin signaling?

Answer:

this compound inhibits β-catenin-mediated transcriptional activation by disrupting the interaction between β-catenin and TCF4, a key step in Wnt signaling. This inhibition reduces the expression of Wnt target genes involved in cell proliferation and differentiation. Researchers can validate this mechanism using luciferase reporter assays (e.g., TOPFlash/FOPFlash systems) to measure transcriptional activity . Co-immunoprecipitation (Co-IP) assays further confirm β-catenin/TCF4 complex disruption. Dose-response experiments (IC50 ~40.3 nM in Wnt pathway assays) should be calibrated using known positive/negative controls .

Q. Basic: How to design in vitro experiments to assess this compound efficacy in cancer cell lines?

Answer:

- Cell Line Selection: Use Wnt-dependent cell lines (e.g., HCT116 colon cancer, BT-549 breast cancer) .

- Dosage: Start with 10–50 μM concentrations (based on in vitro IC50 data) and include vehicle controls (e.g., DMSO).

- Endpoints: Measure proliferation (MTT/CellTiter-Glo), apoptosis (Annexin V/PI staining), and Wnt target gene expression (qPCR for Cyclin D1, c-Myc) .

- Validation: Compare results with genetic β-catenin knockdown (siRNA/CRISPR) to isolate this compound-specific effects .

Q. Advanced: How to resolve contradictions in this compound efficacy across different experimental models?

Answer:

Contradictions may arise from model-specific variables:

- Cell Context: Wnt signaling dependency varies; validate pathway activity via β-catenin nuclear localization (immunofluorescence) before treatment.

- Off-Target Effects: Use proteomics or transcriptomics to identify non-Wnt pathways affected by this compound. Cross-validate with orthogonal inhibitors (e.g., XAV939) .

- Pharmacokinetics: In vivo discrepancies (e.g., HCT116 xenografts showing reduced tumor proliferation at 50 mg/kg ) may reflect bioavailability differences. Use pharmacokinetic profiling (plasma/tissue concentration measurements) to optimize dosing regimens.

Q. Advanced: What methodologies optimize this compound’s specificity in complex biological systems?

Answer:

- Competitive Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify this compound’s binding affinity to β-catenin vs. unrelated proteins.

- CRISPR Screens: Perform genome-wide knockout screens to identify synthetic lethal interactions or resistance mechanisms.

- Multi-Omics Integration: Combine RNA-seq (transcriptomic effects) with phosphoproteomics (downstream signaling nodes) to map pathway-specific vs. off-target effects .

Q. Basic: What are best practices for reporting this compound experimental data in publications?

Answer:

- Transparency: Disclose purity (HPLC/MS), solvent (e.g., DMSO concentration), and batch-to-batch variability.

- Reproducibility: Provide detailed protocols in supplementary materials, including cell culture conditions, assay timelines, and primer sequences for qPCR .

- Ethical Compliance: State institutional approvals for animal studies (e.g., HCT116 xenografts) and adhere to ARRIVE guidelines for in vivo reporting .

Q. Advanced: How to design a dose-escalation study for this compound in vivo?

Answer:

- Starting Dose: Base on in vitro IC50 (40.3 nM) and allometric scaling for mice/rats. Pilot studies at 25–75 mg/kg (intraperitoneal) are typical .

- Toxicity Monitoring: Track weight loss, organ histopathology (liver/kidney), and hematological parameters.

- Biomarker Analysis: Use serum ELISA for Wnt inhibitors (e.g., DKK1) and IHC for β-catenin in tumor sections.

- Adaptive Design: Adjust doses based on interim pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. Basic: What controls are essential for this compound experiments?

Answer:

- Negative Controls: Vehicle-only (e.g., DMSO at 0.1% v/v) and untreated cells/animals.

- Positive Controls: Wnt activators (e.g., LiCl) or inhibitors (e.g., XAV939) to benchmark pathway modulation.

- Technical Replicates: At least triplicate wells per condition to account for plate variability.

- Biological Replicates: Independent experiments on separate days with fresh reagent batches .

Q. Advanced: How to address this compound’s limited solubility in aqueous buffers?

Answer:

- Solvent Optimization: Test biocompatible solvents (e.g., PEG-400, cyclodextrins) at non-toxic concentrations.

- Nanoformulation: Encapsulate this compound in liposomes or polymeric nanoparticles to enhance bioavailability.

- Stability Testing: Use LC-MS to monitor compound degradation over time in culture media .

Properties

IUPAC Name |

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHZXNGQYSKLR-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421533 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677331-12-3 | |

| Record name | iCRT 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 677331-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.